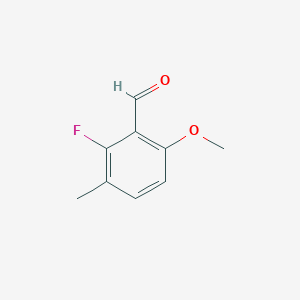

2-Fluoro-6-methoxy-3-methylbenzaldehyde

Vue d'ensemble

Description

2-Fluoro-6-methoxy-3-methylbenzaldehyde is a chemical compound composed of carbon, hydrogen, oxygen, and fluorine . It has a CAS Number of 1056214-68-6 and a molecular weight of 168.17 . The IUPAC name for this compound is 2-fluoro-6-methoxy-3-methylbenzaldehyde .

Molecular Structure Analysis

The InChI code for 2-Fluoro-6-methoxy-3-methylbenzaldehyde is1S/C9H9FO2/c1-6-3-4-8 (12-2)7 (5-11)9 (6)10/h3-5H,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

2-Fluoro-6-methoxy-3-methylbenzaldehyde is a solid substance . The country of origin for this compound is CN .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

A study highlights the synthesis of fluorinated benzaldehydes, including compounds similar to 2-fluoro-6-methoxy-3-methylbenzaldehyde, for the creation of fluoro-substituted stilbenes. These compounds, like 2-methoxy-3,4-difluorobenzaldehyde, have shown promising in vitro anticancer properties, particularly in creating analogues of combretastatins, a notable anticancer drug class (Lawrence et al., 2003).

Fluorogenic Aldehyde in Chemical Analysis

Fluorogenic aldehydes bearing a triazole moiety, related to 2-fluoro-6-methoxy-3-methylbenzaldehyde, have been developed for monitoring chemical reactions such as aldol reactions. These compounds exhibit significant fluorescence changes, enabling their use in analytical chemistry for reaction monitoring and catalysis screening (Guo & Tanaka, 2009).

Role in Synthesis of Quinolone Antibiotics

Research has demonstrated the use of fluorinated benzaldehydes in the synthesis of quinolone antibiotic intermediates. This includes the treatment of various fluorinated benzaldehydes with compounds to produce β-iodo-a-(hydroxyalkyl)acrylates, which are crucial for quinolone antibiotics. This process indicates the potential utility of similar compounds in pharmaceutical synthesis (Hong & Lee, 2006).

Structural Transformations at Low Temperatures

An investigation into the structural transformations of 3-fluoro-4-methoxybenzaldehyde under cryogenic conditions reveals insights into the behavior of such compounds at low temperatures. These findings are relevant for understanding the physical and chemical properties of related fluorinated benzaldehydes in various environmental conditions (Ildız, Konarska, & Fausto, 2018).

Heck Reaction Applications

In another study, 3-fluoro-3-buten-2-one, a compound derived from a process involving a fluorinated benzaldehyde, demonstrates its utility in Heck reactions. This showcases the broader applicability of fluorinated benzaldehydes in facilitating organic synthesis processes (Patrick, Agboka, & Gorrell, 2008).

Mécanisme D'action

Target of Action

Similar compounds, such as benzylic halides, typically interact with resonance-stabilized carbocations

Mode of Action

It’s known that similar compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Fluoro-6-methoxy-3-methylbenzaldehyde may also interact with its targets in a similar manner.

Action Environment

It’s known that the compound should be stored under nitrogen at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Propriétés

IUPAC Name |

2-fluoro-6-methoxy-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-4-8(12-2)7(5-11)9(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFIXTBBLJEHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methoxy-3-methylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

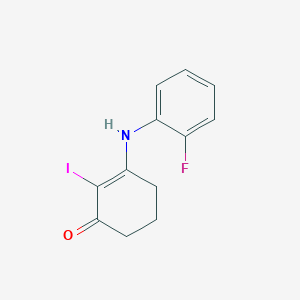

![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)

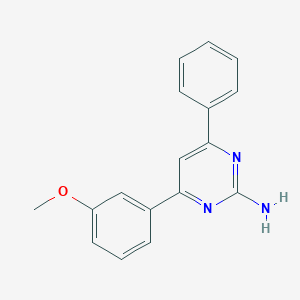

![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)

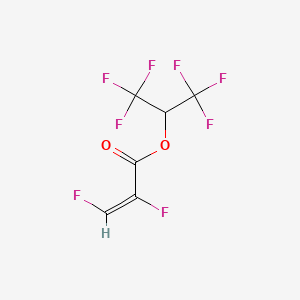

![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)